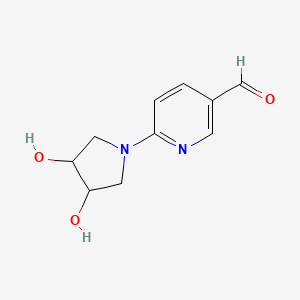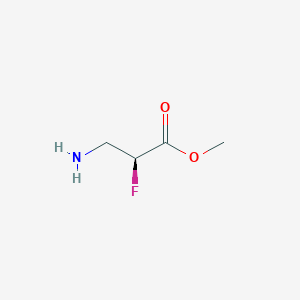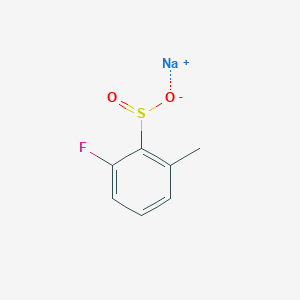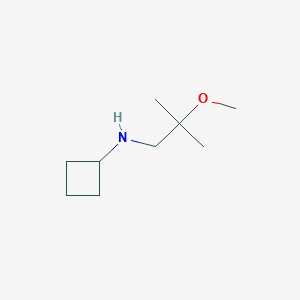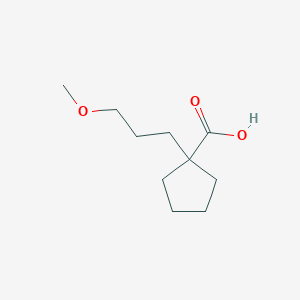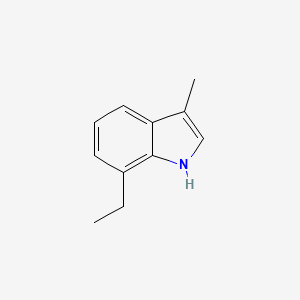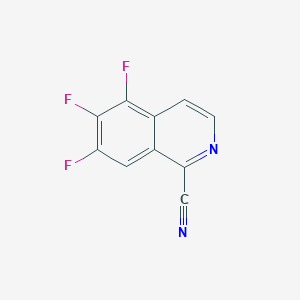
5,6,7-Trifluoroisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trifluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C10H3F3N2 and a molecular weight of 208.14 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the isoquinoline ring, along with a cyano group at position 1. It is primarily used in research and development, particularly in the fields of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoroisoquinoline-1-carbonitrile typically involves the fluorination of isoquinoline derivatives. One common method includes the use of selective fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
化学反应分析
Types of Reactions: 5,6,7-Trifluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
5,6,7-Trifluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 5,6,7-Trifluoroisoquinoline-1-carbonitrile is primarily related to its ability to interact with biological targets through its fluorinated isoquinoline core. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes, receptors, or other molecular targets. The cyano group at position 1 can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
5,6,7-Trifluoroisoquinoline: Lacks the cyano group at position 1.
5,6,7-Trifluoroquinoline: Similar structure but with a quinoline core instead of isoquinoline.
5,6-Difluoroisoquinoline-1-carbonitrile: Contains only two fluorine atoms at positions 5 and 6.
Uniqueness: 5,6,7-Trifluoroisoquinoline-1-carbonitrile is unique due to the combination of three fluorine atoms and a cyano group on the isoquinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H3F3N2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC 名称 |
5,6,7-trifluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H3F3N2/c11-7-3-6-5(9(12)10(7)13)1-2-15-8(6)4-14/h1-3H |
InChI 键 |
CWISZAKHXMHZCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=CC(=C(C(=C21)F)F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
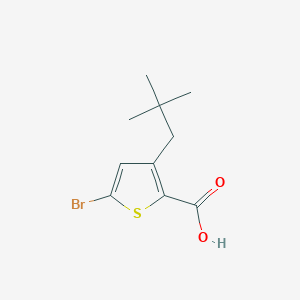

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
